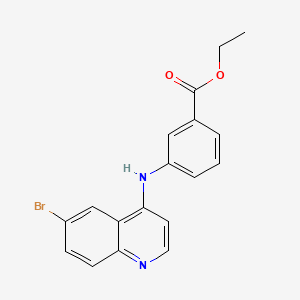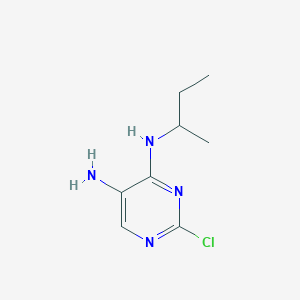
4,5-Pyrimidinediamine, 2-chloro-N4-(1-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Pyrimidinediamine, 2-chloro-N4-(1-méthylpropyl)-: est un composé chimique de formule moléculaire C8H13ClN4 et de masse moléculaire 200,6686 . Ce composé appartient à la classe des dérivés de la pyrimidine, connus pour leurs applications diverses dans des domaines variés tels que la chimie médicinale, l'agriculture et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du 4,5-Pyrimidinediamine, 2-chloro-N4-(1-méthylpropyl)- implique généralement la chloration de la 4,5-diaminopyrimidine suivie de l'alkylation par la 1-méthylpropylamine. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le dichlorométhane ou l'éthanol, et de catalyseurs tels que la triéthylamine pour faciliter la réaction.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des réacteurs discontinus à grande échelle où les réactifs sont mélangés sous des conditions de température et de pression contrôlées. L'utilisation de systèmes automatisés garantit une qualité et un rendement constants du produit final.
Analyse Des Réactions Chimiques
Types de réactions:
Réactions de substitution: Le composé peut subir des réactions de substitution nucléophile où l'atome de chlore est remplacé par d'autres nucléophiles.
Oxydation et réduction: Il peut participer à des réactions redox, bien que des conditions et des réactifs spécifiques soient nécessaires pour réaliser ces transformations.
Réactifs et conditions courants:
Substitution: Réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium dans des solvants polaires.
Oxydation: Agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction: Agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Principaux produits: Les principaux produits formés dépendent du type de réaction. Par exemple, les réactions de substitution peuvent produire diverses pyrimidines substituées, tandis que les réactions d'oxydation et de réduction peuvent conduire à différents états d'oxydation du composé.
Applications de la recherche scientifique
Chimie: En chimie, le 4,5-Pyrimidinediamine, 2-chloro-N4-(1-méthylpropyl)- est utilisé comme intermédiaire dans la synthèse de molécules plus complexes. Il sert de bloc de construction pour le développement de nouveaux matériaux et catalyseurs.
Biologie et médecine: En recherche biologique et médicale, ce composé est étudié pour son potentiel en tant qu'agent thérapeutique. Ses dérivés ont montré des promesses dans le traitement de diverses maladies, y compris le cancer et les maladies infectieuses.
Industrie: Dans le secteur industriel, le composé est utilisé dans la production d'agrochimiques et de colorants. Ses propriétés chimiques uniques le rendent approprié pour des applications en science des matériaux, telles que le développement de polymères et de revêtements.
Mécanisme d'action
Le mécanisme d'action du 4,5-Pyrimidinediamine, 2-chloro-N4-(1-méthylpropyl)- implique son interaction avec des cibles moléculaires spécifiques. Dans les applications médicales, il peut inhiber certaines enzymes ou certains récepteurs, modulant ainsi les voies biologiques. Les cibles moléculaires et les voies exactes dépendent du dérivé spécifique et de son utilisation prévue.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4,5-Pyrimidinediamine, 2-chloro-N4-(1-methylpropyl)- is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of agrochemicals and dyes. Its unique chemical properties make it suitable for applications in material science, such as the development of polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,5-Pyrimidinediamine, 2-chloro-N4-(1-methylpropyl)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Composés similaires:
- 4,5-Pyrimidinediamine, 6-chloro-N4-(1-méthylpropyl)-2-(3-nitrophényl)-
- 2,4-Pyrimidinediamine, 5-chloro-N4-[2-(diméthylphosphinyl)phényl]-N2-[2-méthoxy-4-[4-(1-pipérazinyl)-1-pipéridinyl]phényl]-
Unicité: Ce qui distingue le 4,5-Pyrimidinediamine, 2-chloro-N4-(1-méthylpropyl)-, c'est sa configuration de substitution spécifique, qui lui confère des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour des applications ciblées dans divers domaines.
Propriétés
Numéro CAS |
890094-02-7 |
|---|---|
Formule moléculaire |
C8H13ClN4 |
Poids moléculaire |
200.67 g/mol |
Nom IUPAC |
4-N-butan-2-yl-2-chloropyrimidine-4,5-diamine |
InChI |
InChI=1S/C8H13ClN4/c1-3-5(2)12-7-6(10)4-11-8(9)13-7/h4-5H,3,10H2,1-2H3,(H,11,12,13) |
Clé InChI |
WVCALKBLXCXDCM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=NC(=NC=C1N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Fluoro-phenyl)-ethyl]-succinamic acid](/img/structure/B12122525.png)
![6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B12122526.png)
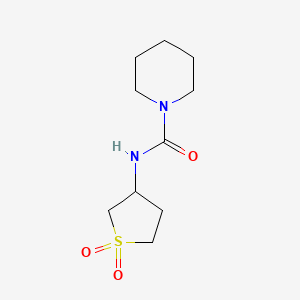

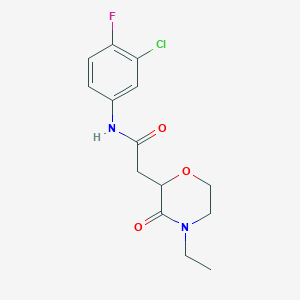

![Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester](/img/structure/B12122554.png)

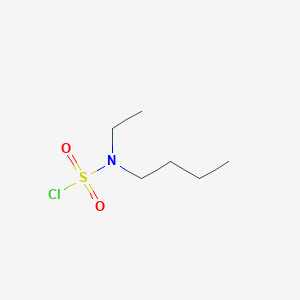

![4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12122587.png)

